2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile
Description
This compound belongs to the pyrimidinecarbonitrile class, characterized by a pyrimidine core substituted with a nitrile group at position 3. Key structural features include:
- Position 4: A morpholino ring, enhancing solubility and hydrogen-bonding capacity.
- Position 6: A phenyl group, influencing π-π stacking and hydrophobic interactions.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-morpholin-4-yl-6-phenylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c23-19-9-5-4-8-17(19)15-29-22-25-20(16-6-2-1-3-7-16)18(14-24)21(26-22)27-10-12-28-13-11-27/h1-9H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJOFIHNNJJQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile typically involves multiple steps, starting with the preparation of the pyrimidinecarbonitrile core. This core can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines, followed by cyclization and nitrile formation. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol group on the pyrimidinecarbonitrile core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features
The compound features a pyrimidine ring substituted with various functional groups, including a morpholine moiety and a chlorobenzyl sulfanyl group, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the chlorobenzyl sulfanyl group enhances the compound's interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth.
Case Studies
- A study demonstrated that derivatives of pyrimidine compounds showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the sulfanyl group could further enhance efficacy against resistant strains .
Anticancer Potential
Preliminary studies have indicated that this compound may inhibit specific cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Studies
- In vitro assays revealed that similar pyrimidine derivatives inhibited growth in various cancer cell lines, such as breast and prostate cancer cells, by inducing apoptosis and cell cycle arrest .
Antimalarial Activity
There is emerging evidence suggesting that pyrimidine derivatives may possess antimalarial properties. The structural similarity to known antimalarial agents implies potential effectiveness against Plasmodium falciparum.
Case Studies
- Compounds structurally related to 2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile have been shown to exhibit IC50 values in the low micromolar range against resistant strains of malaria .
Inhibitors of Enzymatic Activity
The compound's ability to act as an inhibitor for certain enzymes involved in metabolic pathways presents another avenue for research. This includes potential applications in treating metabolic disorders.
Case Studies
- Research has indicated that similar compounds can inhibit enzymes like dihydrofolate reductase, which is essential for DNA synthesis in both prokaryotic and eukaryotic cells .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Similar Pyrimidinecarbonitrile Derivatives
Structural Modifications and Substituent Effects
The table below compares substituents and molecular properties of related compounds:
Key Observations:
- Morpholino vs. Alkyl Groups: Morpholino at position 4 enhances water solubility compared to hydrophobic groups like 2-methylpropyl, as seen in .
- Sulfanyl vs. Anilino Groups: The phenylsulfanyl group at position 6 (as in ) reduces polarity compared to anilino substituents (e.g., 3-trifluoromethylanilino in ), impacting membrane permeability.
Crystallographic and Conformational Differences
- Target Compound: No crystallographic data are available, but analogs like 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl) () adopt a monoclinic lattice (space group P2₁/c) with C–H···π and π–π interactions stabilizing the structure.
- Morpholino-Containing Analogs: Compounds with morpholino groups (e.g., ) exhibit planar pyrimidine cores, with the morpholino ring adopting a chair conformation to minimize steric clashes.
Biological Activity
The compound 2-[(2-Chlorobenzyl)sulfanyl]-4-morpholino-6-phenyl-5-pyrimidinecarbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific molecular pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.91 g/mol. The structure includes a pyrimidine core substituted with a chlorobenzyl sulfanyl group and a morpholino moiety, which may contribute to its pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit tyrosine kinases, which are often overactive in various malignancies. For instance, a study demonstrated that it could effectively reduce cell proliferation in cancer cell lines resistant to traditional tyrosine kinase inhibitors .
The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell growth and survival. The compound appears to target the ATP-binding site of tyrosine kinases, leading to reduced phosphorylation and subsequent downregulation of oncogenic signals .
In Vitro Studies
In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent cytotoxicity .
In Vivo Studies
Preclinical trials involving animal models have further supported the anticancer efficacy of this compound:
- Tumor Models : Xenograft models in mice showed significant tumor reduction when treated with the compound compared to control groups.
- Dosage : Effective dosages ranged from 5 to 20 mg/kg body weight, administered bi-weekly .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (µM) | In Vivo Efficacy |
|---|---|---|---|
| Anticancer | A549 | 15 | Significant tumor reduction observed |
| Anticancer | MCF-7 | 20 | Significant tumor reduction observed |
| Anticancer | HCT116 | 25 | Significant tumor reduction observed |
Case Studies
- Case Study on Drug Resistance :
- Combination Therapy :
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing this pyrimidinecarbonitrile derivative?
Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, a precursor like 2-chloro-4-morpholino-6-phenylpyrimidine-5-carbonitrile can react with 2-chlorobenzylthiol under reflux in dry pyridine or DMF. Key steps include:
- Reagent addition : Thiol derivatives (e.g., 2-chlorobenzylthiol) are added to activate the pyrimidine core at the C2 position.
- Purification : Post-reaction, solvents are removed under reduced vacuum, and the product is crystallized from ethanol or CHCl3/EtOH mixtures .
- Yield optimization : Heating duration (6–12 hours) and stoichiometric ratios (1:1 thiol:precursor) are critical for yields >80% .
Basic: How is the compound characterized after synthesis?
Answer:
Characterization combines spectroscopic and crystallographic methods:
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR for verifying substituent positions and purity.
- X-ray crystallography : Single-crystal diffraction (Cu-Kα radiation) confirms molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 15.39 Å, b = 15.70 Å, and c = 15.91 Å are typical for similar derivatives .
Advanced: What crystallographic challenges arise during structural refinement of this compound?
Answer:
Key challenges include:
- Absorption correction : Multi-scan methods (e.g., CrysAlis PRO) mitigate absorption effects in Cu-Kα datasets .
- Hydrogen placement : Riding models for carbon-bound H-atoms (C–H = 0.93–0.98 Å) are used, with Uiso set to 1.2–1.5×Ueq of parent atoms .
- Software : SHELXL refines structures via full-matrix least-squares on F<sup>2</sup>, achieving R values <0.064 for high-resolution data .
Advanced: How does the chloro-substituent position (2- vs. 4-chlorobenzyl) influence molecular conformation?
Answer:
The 2-chlorobenzyl group introduces steric hindrance, altering:
- Dihedral angles : The chlorobenzyl ring may tilt ~10–15° relative to the pyrimidine plane, compared to 4-chloro derivatives .
- Crystal packing : 2-Chloro derivatives exhibit weaker π-π stacking due to distorted geometries, affecting solubility and melting points .
Advanced: How can researchers resolve discrepancies in reported crystallographic parameters for analogous compounds?
Answer:
Discrepancies (e.g., space group assignments or unit cell dimensions) require:
- Data validation : Cross-check with databases (e.g., Cambridge Structural Database) and software like DIAMOND for symmetry analysis .
- Re-refinement : Reprocess raw diffraction data using updated SHELX versions to correct for absorption or scaling errors .
Methodological: What are best practices for handling air-sensitive intermediates in the synthesis?
Answer:
- Solvent choice : Use dry pyridine or DMF under nitrogen atmosphere to prevent oxidation of thiol intermediates .
- Storage : Store intermediates at –20°C in amber vials to avoid decomposition .
Data Analysis: How to interpret torsion angles in the morpholino-pyrimidine core?
Answer:
Torsion angles (e.g., N1–C2–C3–C4 ≈ 174.5°) indicate near-planar geometry between morpholino and pyrimidine rings. Deviations >10° suggest steric clashes or electronic effects, analyzed via DFT calculations or ORTEP visualizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
